molecular formula C14H20N2O2S B2442785 3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea CAS No. 1207052-54-7

3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea

Cat. No.: B2442785
CAS No.: 1207052-54-7
M. Wt: 280.39
InChI Key: ICIDDAIKEYPIAZ-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea is a complex organic compound that features a cyclopropyl group, a thiophene ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea typically involves multiple steps, starting with the preparation of the thiophene and oxane intermediates. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxane ring can be formed through cyclization reactions involving appropriate diols and epoxides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene and oxane rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea include other thiophene and oxane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropyl group, a thiophene ring, and an oxane ring, which together confer distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

1-cyclopropyl-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-13(16-11-3-4-11)15-10-14(5-7-18-8-6-14)12-2-1-9-19-12/h1-2,9,11H,3-8,10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIDDAIKEYPIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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